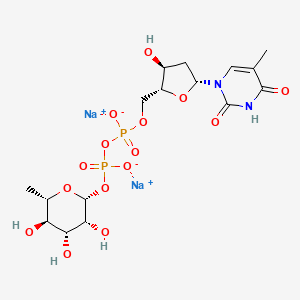
Thymidine-5'-diphosphate-L-rhamnose disodium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thymidine-5’-diphosphate-L-rhamnose disodium is a nucleoside that belongs to the class of modified nucleosides. It is a synthetic, modified thymidine with a phosphate group at the 5’-position and L-rhamnose at the 2’ position . This compound can be isolated from the alga Occhromonas malhamensis . It is known for its enhanced water solubility and stability compared to its free form .
準備方法
Synthetic Routes and Reaction Conditions: Thymidine-5’-diphosphate-L-rhamnose disodium can be synthesized through enzymatic glycosylation. The enzymic glycosylation of quercetin to quercitrin is one such method . The compound can also be isolated from Occhromonas malhamensis .
Industrial Production Methods: Industrial production methods for Thymidine-5’-diphosphate-L-rhamnose disodium typically involve the extraction from natural sources such as Occhromonas malhamensis . The compound is then purified and converted to its disodium salt form to enhance its water solubility and stability .
化学反応の分析
Types of Reactions: Thymidine-5’-diphosphate-L-rhamnose disodium undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxidized derivatives of Thymidine-5’-diphosphate-L-rhamnose disodium, while reduction reactions may yield reduced forms of the compound.
科学的研究の応用
Thymidine-5’-diphosphate-L-rhamnose disodium has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and as a standard in analytical chemistry.
Biology: The compound is used in studies involving nucleoside metabolism and enzymatic glycosylation.
Industry: It is used in the production of various biochemicals and as a stabilizer in certain formulations.
作用機序
The mechanism of action of Thymidine-5’-diphosphate-L-rhamnose disodium involves its role as a nucleoside diphosphate. It participates in metabolic pathways, particularly in the biosynthesis of antibiotics. The compound interacts with specific enzymes and molecular targets to exert its effects.
類似化合物との比較
Thymidine-5’-diphosphate-L-rhamnose disodium is unique due to its enhanced water solubility and stability compared to its free form . Similar compounds include:
dTDP-L-rhamnose: Another nucleoside diphosphate with similar properties.
2’-Deoxy-thymidine-beta-L-rhamnose: A related compound with a similar structure.
These compounds share similar biological activities but differ in their solubility and stability properties.
特性
分子式 |
C16H24N2Na2O15P2 |
|---|---|
分子量 |
592.29 g/mol |
IUPAC名 |
disodium;[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl] phosphate |
InChI |
InChI=1S/C16H26N2O15P2.2Na/c1-6-4-18(16(24)17-14(6)23)10-3-8(19)9(31-10)5-29-34(25,26)33-35(27,28)32-15-13(22)12(21)11(20)7(2)30-15;;/h4,7-13,15,19-22H,3,5H2,1-2H3,(H,25,26)(H,27,28)(H,17,23,24);;/q;2*+1/p-2/t7-,8-,9+,10+,11-,12+,13+,15+;;/m0../s1 |
InChIキー |
QEUPXBDYSWMXJF-NAIDCLSWSA-L |
異性体SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)OP(=O)([O-])OP(=O)([O-])OC[C@@H]2[C@H](C[C@@H](O2)N3C=C(C(=O)NC3=O)C)O)O)O)O.[Na+].[Na+] |
正規SMILES |
CC1C(C(C(C(O1)OP(=O)([O-])OP(=O)([O-])OCC2C(CC(O2)N3C=C(C(=O)NC3=O)C)O)O)O)O.[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


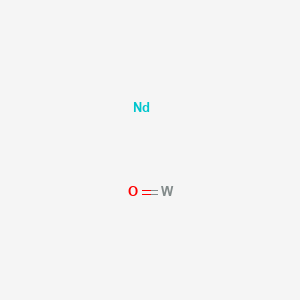
![3-(4-methoxyphenyl)-7-methyl-N-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine](/img/structure/B14076657.png)
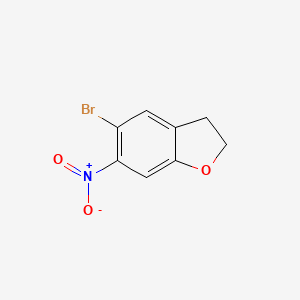

![2,3-Bis(4-methoxyphenyl)-5,6-diphenylthieno[3,2-b]furan](/img/structure/B14076689.png)
![(4S)-4-[(3R,7R,8R,8aS)-3,4'-dihydroxy-4,4,7,8a-tetramethyl-6'-oxospiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-3,8-dihydrofuro[2,3-e]isoindole]-7'-yl]-5-methoxy-5-oxopentanoic acid](/img/structure/B14076694.png)

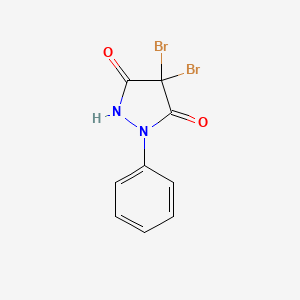
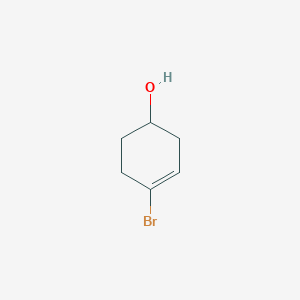
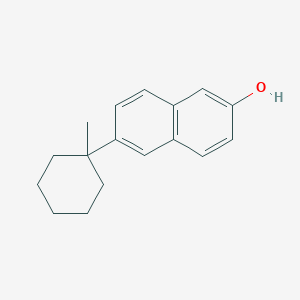

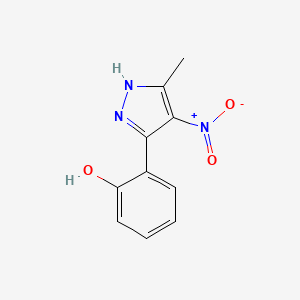
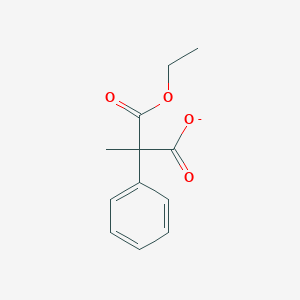
![2-Butanol, 3-methyl-4-[(phenylmethoxy)methoxy]-, (2S,3R)-](/img/structure/B14076736.png)
